![molecular formula C25H20ClF3N2OS B2758501 4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532972-28-4](/img/structure/B2758501.png)
4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The trifluoromethyl group attached to the phenyl ring can potentially enhance the compound’s metabolic stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a trifluoromethyl-substituted phenyl ring . These functional groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the indole nitrogen might participate in acid-base reactions, while the carbonyl group in the benzamide moiety could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could enhance solubility in polar solvents, while the trifluoromethyl group could increase lipophilicity .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound could serve as a selective antagonist for certain receptors. For example, similar structures have been used to inhibit the role of peroxisome proliferator-activated receptor-delta (PPARδ), which plays a role in lipid homeostasis and glucose disposal . This suggests potential applications in the treatment of metabolic disorders.
Biochemistry
The compound’s ability to bind to specific proteins could be utilized in biochemistry for protein interaction studies . The trifluoromethyl group is particularly interesting as it can influence the binding affinity and specificity due to its size and electronegativity .
Medicine
In the medical field, compounds with trifluoromethyl groups have been reviewed for their use in FDA-approved drugs over the past 20 years. They are often found in drugs exhibiting various pharmacological activities, indicating that our compound could be explored for its therapeutic potential .
Environmental Science
The environmental impact of fluorinated compounds is an area of active research. This compound could be studied for its environmental persistence and the effects of its breakdown products on ecosystems, given the stability of the trifluoromethyl group .
Materials Science
In materials science, the compound could be investigated for its potential use in creating novel polymers or coatings. The trifluoromethyl group could impart properties like increased resistance to degradation or altered surface characteristics .
Chemical Synthesis
Finally, in chemical synthesis, this compound could be a valuable intermediate for the synthesis of more complex molecules. Its trifluoromethyl group is a common moiety in many active pharmaceutical ingredients and could be used to develop new synthetic routes .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry or material science .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it is likely that it binds to its target protein and modulates its activity .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various biochemical pathways, suggesting that this compound may have a broad range of effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF3N2OS/c26-20-10-8-18(9-11-20)24(32)30-12-13-31-15-23(21-6-1-2-7-22(21)31)33-16-17-4-3-5-19(14-17)25(27,28)29/h1-11,14-15H,12-13,16H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNYWAHFELLWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)
![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)
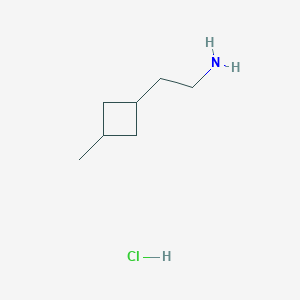
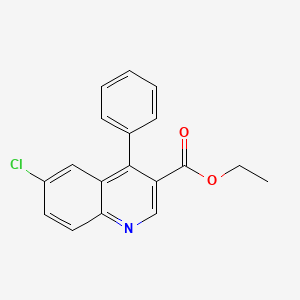
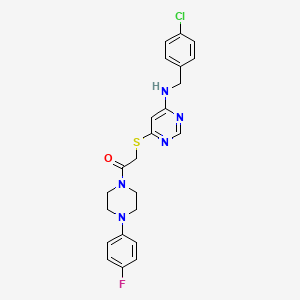

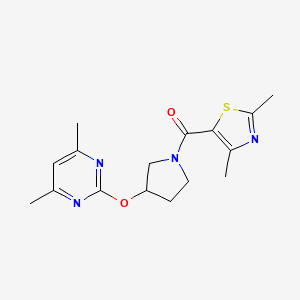
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)
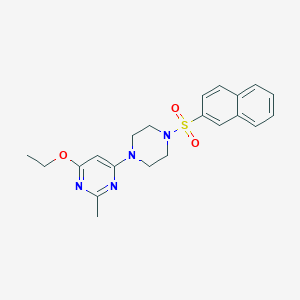


![3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2758438.png)

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)